4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
CAS No.: 954604-70-7
Cat. No.: VC4279851
Molecular Formula: C18H19BrN2O4S
Molecular Weight: 439.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954604-70-7 |
|---|---|
| Molecular Formula | C18H19BrN2O4S |
| Molecular Weight | 439.32 |
| IUPAC Name | 4-bromo-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H19BrN2O4S/c1-25-16-6-4-15(5-7-16)21-12-13(10-18(21)22)11-20-26(23,24)17-8-2-14(19)3-9-17/h2-9,13,20H,10-12H2,1H3 |
| Standard InChI Key | YOPOCYDMUOCBLI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in pharmaceutical applications. It belongs to the sulfonamide class, which is known for its diverse biological activities, including antibacterial and antidiabetic properties . The compound's structure features a central benzenesulfonamide moiety linked to a pyrrolidine derivative via a methyl linker, with a bromine atom substituted on one of the aromatic rings .
Synthesis and Reaction Conditions
The synthesis of 4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Specific details on the synthesis protocol are not widely available but generally involve standard organic chemistry techniques.
Analytical Techniques for Characterization
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of 4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide during synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume